2-Ethoxy-5,5-dimethyl-1,3,2-dioxaphosphinane
Description
2-Ethoxy-5,5-dimethyl-1,3,2-dioxaphosphinane is a chemical compound with the molecular formula C7H15O4P It is a member of the dioxaphosphorinane family, characterized by a six-membered ring containing both oxygen and phosphorus atoms
Properties
CAS No. |
1007-57-4 |
|---|---|
Molecular Formula |
C7H15O3P |
Molecular Weight |
178.17 g/mol |
IUPAC Name |
2-ethoxy-5,5-dimethyl-1,3,2-dioxaphosphinane |
InChI |
InChI=1S/C7H15O3P/c1-4-8-11-9-5-7(2,3)6-10-11/h4-6H2,1-3H3 |
InChI Key |
CNAJZRQKQRDTJQ-UHFFFAOYSA-N |
SMILES |
CCOP1OCC(CO1)(C)C |
Canonical SMILES |
CCOP1OCC(CO1)(C)C |
Other CAS No. |
1007-57-4 |
Synonyms |
2-ethoxy-5,5-dimethyl-1,3,2-dioxaphosphorinane |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethoxy-5,5-dimethyl-1,3,2-dioxaphosphinane can be synthesized through the reaction of 2,2-dimethyl-1,3-propanediol with phosphorus trichloride in the presence of anhydrous toluene and triethylamine . The reaction typically involves the formation of an intermediate, which is then treated with ethanol to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-5,5-dimethyl-1,3,2-dioxaphosphinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and inert atmospheres, to ensure desired outcomes.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and substituted dioxaphosphorinanes, depending on the type of reaction and reagents used .
Scientific Research Applications
2-Ethoxy-5,5-dimethyl-1,3,2-dioxaphosphinane has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Ethoxy-5,5-dimethyl-1,3,2-dioxaphosphinane involves its interaction with molecular targets through phosphorylation and hydrolysis reactions. The compound can form pentacoordinated phosphorus intermediates, which are highly reactive and play a crucial role in various catalytic processes . These intermediates can interact with enzymes and other biomolecules, leading to the formation of stable products.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one: This compound is similar in structure but lacks the ethoxy group.
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane: It has a chlorine atom instead of the ethoxy group.
Uniqueness
2-Ethoxy-5,5-dimethyl-1,3,2-dioxaphosphinane is unique due to its ethoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and industrial processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
